Zirconocene

Overview

Description

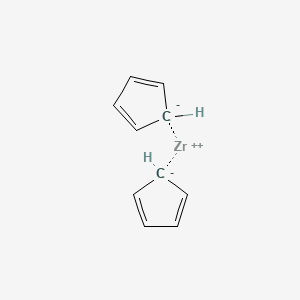

Zirconocene, also known as this compound, is a useful research compound. Its molecular formula is C10H10Zr and its molecular weight is 221.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Recent studies have demonstrated zirconocene's ability to activate inert C–C and C–O bonds through remote functionalization. This methodology allows for innovative synthetic pathways that can lead to the formation of complex organic molecules .

Case Study: Remote Activation

- Objective : To explore the cleavage of C–C and C–O bonds.

- Findings : The use of this compound species facilitated the formation of acyclic stereodefined reactive organometallic species, showcasing its potential in synthetic chemistry.

Organic Synthesis

This compound compounds are instrumental in various organic transformations, including coupling reactions and the formation of metallacycles. The unique reactivity profile allows for the synthesis of functionalized organic compounds that are otherwise challenging to obtain.

Table 2: Organic Reactions Utilizing this compound

| Reaction Type | Product Type | Yield | Notes |

|---|---|---|---|

| C–C Coupling | Macrocyclic Compounds | High | Useful in host-guest chemistry |

| Insertion Reactions | Functionalized Products | Moderate | Applicable in materials science |

| Cyclization | Heterometallacycles | Variable | Expands synthetic possibilities |

Polymer Chemistry

This compound's role in polymer chemistry extends beyond olefin polymerization. It is also utilized in the synthesis of biodegradable polymers through cationic ring-opening polymerization (CROP). This process allows for the creation of polymers with specific functionalities, contributing to advancements in sustainable materials .

Case Study: Biodegradable Polymers

- Objective : To synthesize polycaprolactone using this compound catalysts.

- Findings : Enhanced catalyst activities were observed with modified ligands, leading to improved yields and molecular weights.

Materials Science

This compound complexes have potential applications in materials science due to their ability to form well-defined macromolecular architectures. The unique properties of these materials make them suitable for various applications, including coatings, adhesives, and electronic materials.

Q & A

Basic Research Questions

Q. How do I design a reproducible synthesis protocol for zirconocene complexes?

- Methodological Answer : Begin by identifying precursor reagents (e.g., ZrCl₄, cyclopentadienyl ligands) and optimizing reaction conditions (solvent, temperature, stoichiometry). Use inert-atmosphere techniques (glovebox/Schlenk line) to prevent oxidation. Characterize intermediates via NMR and XRD to confirm structural integrity. For reproducibility, document purification steps (e.g., sublimation, recrystallization) and validate yields across multiple trials .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to analyze ligand environments and metal coordination symmetry.

- X-ray Diffraction (XRD) : Resolve crystal structures to confirm bond lengths/angles and oxidation states.

- IR Spectroscopy : Identify ligand vibrational modes (e.g., Cp ring stretching).

Cross-reference data with computational models (DFT) to validate assignments .

Q. How can I address inconsistencies in reported catalytic activities of this compound complexes?

- Methodological Answer : Systematically compare reaction variables:

- Catalyst Loading : Test 0.1–5 mol% to identify optimal activity.

- Substrate Scope : Evaluate steric/electronic effects using substituted alkenes or alkynes.

- Kinetic Studies : Monitor turnover frequencies (TOF) under controlled conditions.

Replicate prior studies to isolate discrepancies (e.g., impurity effects, solvent choice) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s mechanistic pathways for olefin polymerization?

- Methodological Answer :

- Isotopic Labeling : Use deuterated monomers to trace insertion pathways via NMR.

- DFT Calculations : Model transition states to compare energy barriers for Cossee-Arlman vs. metallacycle mechanisms.

- In-situ Spectroscopy : Employ stopped-flow UV-vis or EPR to capture transient intermediates.

Publish raw kinetic data and computational inputs to enable peer validation .

Q. How to evaluate the ligand electronic effects on this compound’s redox behavior?

- Methodological Answer :

-

Cyclic Voltammetry (CV) : Measure values for Cp-substituted derivatives (e.g., Cp*, Indenyl).

-

Spectroelectrochemistry : Correlate redox events with UV-vis/NIR spectral changes.

-

DFT Analysis : Calculate HOMO/LUMO energies and Mulliken charges to quantify ligand donor strength.

Tabulate data comparing substituent Hammett parameters with electrochemical outcomes (Example Table 1) .Table 1 : Ligand Electronic Effects on this compound Redox Potentials

Ligand Hammett σₚ (V vs. Fc/Fc⁺) Cp 0.00 -1.25 Cp* (C₅Me₅) -0.15 -1.10 Indenyl +0.12 -1.40

Q. What interdisciplinary approaches enhance understanding of this compound’s role in C–H activation?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare to distinguish hydrogen abstraction vs. σ-bond metathesis.

- Synchrotron Studies : Use XAS to probe Zr oxidation states during catalysis.

- Collaborative Meta-Analysis : Aggregate data from organometallic, computational, and surface science studies to identify consensus mechanisms.

Apply frameworks like PICO (Population: Zr complexes; Intervention: Ligand variation; Comparison: Ti/Hf analogs; Outcome: Catalytic efficiency) to structure hypotheses .

Q. Guidance for Data Reporting and Peer Review

- Experimental Reproducibility : Follow Beilstein Journal guidelines: provide detailed synthetic procedures, characterization data (NMR shifts, XRD CIFs), and raw kinetic traces in supporting information .

- Conflict Resolution : Use platforms like Zenodo to share datasets, enabling independent validation of controversial results (e.g., conflicting TOF values) .

Preparation Methods

Reduction Pathways to Hydrido and Dihydride Complexes

Lithium Aluminum Hydride (LiAlH₄) Reduction

Schwartz’s reagent (Cp₂ZrHCl), a versatile hydride donor, is prepared by reducing Cp₂ZrCl₂ with LiAlH₄ in diethyl ether:

2\text{ZrCl}2 + \text{LiAlH}4 \xrightarrow{\text{Et}2\text{O}} \text{Cp}2\text{ZrHCl} + \text{LiCl} + \text{AlCl}3 + \text{H}_2

This exothermic reaction requires careful temperature control (−78°C to 0°C) to prevent over-reduction to Cp₂ZrH₂ . The product is moisture-sensitive and typically stored under argon at 2–8°C .

tert-Butyllithium (t-BuLi) Mediated Hydride Formation

A more selective approach employs t-BuLi to generate this compound hydrido chlorides. Treating CpCp''ZrCl₂ with 1 equivalent of t-BuLi yields CpCp''Zr(H)Cl in 90% yield . Further reduction with H₂ gas produces monomeric dihydrides:

Cp''Zr(H)Cl} + \text{H}_2 \rightarrow \text{CpCp''ZrH}_2 + \text{HCl}

This method avoids dimerization issues common in traditional routes .

Table 2: Hydrido Complex Synthesis via t-BuLi

| Starting Material | Reagent | Product | Yield | Byproducts |

|---|---|---|---|---|

| Cp*Cp''ZrCl₂ | 1 equiv t-BuLi | Cp*Cp''Zr(H)Cl | 90% | None |

| rac-(1-CMe₃−C₉H₆)ZrCl₂ | 2 equiv t-BuLi | rac-(1-CMe₃−C₉H₆)ZrH₂ | 85% | Trace isobutane |

Ligand Substitution and Functionalization

Alkyl Hydride Complexes

Isobutyl hydride derivatives, such as CpCp''Zr(CH₂CHMe₂)(H), are synthesized by adding excess t-BuLi to CpCp''Zr(H)Cl . These complexes undergo hydrogenolysis under H₂ to form dihydrides, demonstrating reversible C–H activation:

Cp''Zr(CH₂CHMe₂)(H)} + \text{H}_2 \rightarrow \text{CpCp''ZrH}2 + \text{CH}2\text{CHMe}_2\text{H}

This reactivity is exploited in catalytic cycles for alkene polymerization .

Ansa-Zirconocenes

Bridged ansa-zirconocenes, like iPr₂Si(η⁵-C₅H₃SiMe₃)(η⁵-C₅H₂(SiMe₃)₂)ZrCl₂, are prepared via salt metathesis. Reduction with t-BuLi yields dimeric dihydrides, which exhibit unique stereoelectronic profiles for asymmetric catalysis .

Emerging Methodologies

Photochemical Activation

Recent studies explore UV-induced C–H activation in Cp₂ZrH₂, generating “tuck-in” complexes with η⁵:η¹-coordinated ligands . These species serve as intermediates in hydrocarbon functionalization.

Solid-Phase Synthesis

Nichia Corporation’s patented techniques immobilize this compound catalysts on N-doped graphene, enhancing recyclability in polymerization reactions .

Properties

Molecular Formula |

C10H10Z |

|---|---|

Molecular Weight |

221.41 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;zirconium(2+) |

InChI |

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

IDASTKMEQGPVRR-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2] |

Synonyms |

Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.